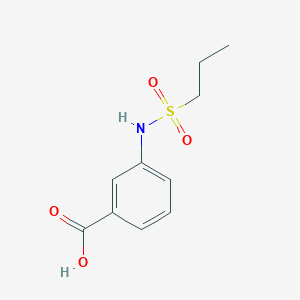

3-(Propane-1-sulfonamido)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGSASQPVDRJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585506 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849409-82-1 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(Propane-1-sulfonamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-(Propane-1-sulfonamido)benzoic acid, a molecule of significant interest in medicinal chemistry. The guide details a robust and reliable protocol for its synthesis via the sulfonylation of 3-aminobenzoic acid. It offers an in-depth analysis of the compound's physicochemical and spectroscopic properties, supported by predictive data and analysis of analogous structures. Furthermore, this document explores the burgeoning therapeutic potential of the 3-sulfonamido benzoic acid scaffold, particularly as a modulator of the P2Y14 receptor, a key target in inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their research endeavors.

Introduction: The Emerging Importance of the 3-Sulfonamido Benzoic Acid Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its ability to mimic the carboxylic acid group and participate in hydrogen bonding interactions has made it a privileged scaffold in drug design. When incorporated into a benzoic acid framework, it gives rise to a class of compounds with diverse biological activities.

Recently, the 3-sulfonamido benzoic acid scaffold has gained prominence as a promising platform for the development of antagonists for the P2Y14 receptor.[2] This receptor is implicated in a variety of inflammatory processes, and its modulation presents a therapeutic opportunity for conditions such as acute lung injury.[2][3] this compound is a representative member of this class, and a thorough understanding of its synthesis and properties is crucial for advancing research in this area.

This guide provides a detailed, field-proven methodology for the synthesis of this compound, an analysis of its key chemical and physical properties, and a discussion of its potential applications in drug discovery.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 3-aminobenzoic acid and propane-1-sulfonyl chloride. The lone pair of electrons on the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

3-Aminobenzoic acid (99%)

-

Propane-1-sulfonyl chloride (98%)

-

Pyridine, anhydrous (99.8%)

-

Dichloromethane (DCM), anhydrous (99.8%)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve propane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x volume of DCM) to remove excess pyridine.

-

Wash the organic layer with deionized water (2 x volume of DCM) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

-

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive propane-1-sulfonyl chloride, which would reduce the yield of the desired product.

-

Pyridine as a Base: Pyridine serves as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. It also acts as a nucleophilic catalyst.

-

Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Work-up: The acid wash is essential for removing the basic pyridine from the reaction mixture, simplifying the purification process.

-

Purification Method: Column chromatography is a robust method for separating the desired product from any unreacted starting materials and byproducts. Recrystallization is a suitable alternative if the crude product is of sufficient purity.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification, purity assessment, and further use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35318-39-5 | [4][5] |

| Molecular Formula | C10H13NO4S | [4][5] |

| Molecular Weight | 243.28 g/mol | [4][5] |

| Predicted Boiling Point | 427.4 ± 47.0 °C | [4] |

| Predicted Density | 1.386 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.97 ± 0.10 | [4] |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone.[6][7] Poorly soluble in cold water.[6][7] | Inferred from properties of benzoic acid and sulfonamides |

Spectroscopic Data (Predicted and Analogous)

Due to the limited availability of experimentally derived public data, the following spectroscopic characteristics are based on predictive models and analysis of analogous compounds.

3.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the protons of the propyl group and the aromatic ring.

-

Aromatic Protons (δ 7.5-8.5 ppm): The protons on the benzoic acid ring will appear in the downfield region, with their multiplicity and coupling constants dependent on the substitution pattern.

-

Sulfonamide N-H Proton (δ ~10 ppm): A broad singlet corresponding to the acidic proton of the sulfonamide group.

-

Propyl Group Protons (δ 0.9-3.2 ppm):

-

A triplet for the terminal methyl (CH3) group.

-

A multiplet (sextet) for the methylene (CH2) group adjacent to the methyl group.

-

A triplet for the methylene (CH2) group attached to the sulfur atom.

-

3.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carboxylic Acid Carbonyl (C=O) (δ ~165-175 ppm): The carbonyl carbon of the benzoic acid will be observed in the downfield region.

-

Aromatic Carbons (δ ~110-140 ppm): Six distinct signals for the carbons of the benzene ring.

-

Propyl Group Carbons (δ ~13-55 ppm): Three signals corresponding to the three carbon atoms of the propyl group.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm-1.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm-1.

-

N-H Stretch (Sulfonamide): A band in the region of 3200-3300 cm-1.

-

S=O Stretch (Sulfonamide): Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1370 cm-1 and 1140-1180 cm-1, respectively.[8]

-

Aromatic C=C Stretch: Bands in the region of 1450-1600 cm-1.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Molecular Ion Peak [M+H]+: Expected at m/z 244.

-

Key Fragmentation: A characteristic fragmentation of aromatic sulfonamides is the loss of SO2 (64 Da).[3][9] Other fragmentations may involve the loss of the propyl group or cleavage of the amide bond.

Potential Applications in Drug Discovery

The 3-sulfonamido benzoic acid scaffold is a key pharmacophore in a series of recently developed potent and selective antagonists of the P2Y14 receptor.[2] The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and is highly expressed on immune cells.[10][11] Its activation is linked to inflammatory responses, making it an attractive target for the development of novel anti-inflammatory therapeutics.[10][12]

Studies have shown that derivatives of 3-sulfonamido benzoic acid can effectively block the P2Y14 receptor, leading to a reduction in inflammatory responses in preclinical models of acute lung injury.[2] This suggests that this compound and its analogues could serve as valuable starting points for the design and synthesis of new drugs for a range of inflammatory conditions.

Caption: Logical relationship of this compound to drug discovery.

Conclusion

This compound is a synthetically accessible molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed and practical protocol for its synthesis, a comprehensive overview of its physicochemical and spectroscopic properties, and an insight into its promising role as a scaffold for the development of novel P2Y14 receptor antagonists. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this valuable compound in their pursuit of new therapeutic agents for inflammatory diseases.

References

-

National Institutes of Health. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. NIH Technology Transfer. [Link]

-

National Institutes of Health. (2025). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. [Link]

-

PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

Wikipedia. (n.d.). Benzoic acid. [Link]

-

ACS Publications. (n.d.). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

-

ACS Publications. (n.d.). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

-

National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]

-

PubMed. (n.d.). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

PubMed. (n.d.). Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation. [Link]

-

ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without.... [Link]

-

ResearchGate. (n.d.). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. [Link]

-

PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

PubMed. (n.d.). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

-

ResearchGate. (n.d.). (a) 13C-NMR (b) 1H-NMR of LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide.. [Link]

-

ACS Publications. (n.d.). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.. [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

- Google Patents. (n.d.).

-

PubMed Central. (n.d.). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

-

Royal Society of Chemistry. (n.d.). The infrared spectra of some sulphonamides. [Link]

-

ACS Publications. (n.d.). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. [Link]

-

PubMed Central. (n.d.). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218950). [Link]

-

American Chemical Society. (n.d.). Benzenesulfonic acid. [Link]

-

ResearchGate. (n.d.). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. [Link]

-

ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.. [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

-

ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ChemistryViews. (n.d.). Mild Sulfonylation of Anilines. [Link]

-

SciSpace. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

PubMed Central. (n.d.). 4-Benzenesulfonamidobenzoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Technology - P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain [nih.technologypublisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]

An In-depth Technical Guide to 3-(Propane-1-sulfonamido)benzoic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-(Propane-1-sulfonamido)benzoic acid, a molecule of significant interest in contemporary drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, physicochemical properties, analytical characterization, and promising pharmacological applications. Our narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and scientifically validated resource.

Introduction: The Emergence of a Novel Therapeutic Candidate

This compound (CAS No. 849409-82-1) is an organic compound featuring a benzoic acid moiety substituted with a propanesulfonamide group at the meta-position.[1] While the broader class of sulfonamides has a long and storied history in medicine, primarily as antimicrobial agents, recent research has unveiled novel therapeutic avenues for specifically substituted sulfonamido benzoic acid derivatives.[2] In particular, this scaffold has emerged as a promising foundation for the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[3] This guide will delve into the essential technical details required to understand and utilize this compound in a research and development setting.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This section details the known and predicted properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 849409-82-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Predicted Boiling Point | 427.4 ± 47.0 °C | [1] |

| Predicted Density | 1.386 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.97 ± 0.10 | [1] |

| Melting Point | Not experimentally determined. The closely related isomer, 3-(N-Propylsulfamoyl)benzoic acid (CAS 7326-75-2), has a reported melting point of 198-200 °C.[4][5] | - |

Chemical Structure

The molecular structure of this compound is depicted below. The structure dictates its chemical reactivity and its ability to interact with biological targets.

Sources

- 1. This compound | 849409-82-1 [amp.chemicalbook.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-PROPYLSULFAMOYL-BENZOIC ACID CAS#: 7326-75-2 [amp.chemicalbook.com]

- 5. 3-PROPYLSULFAMOYL-BENZOIC ACID CAS#: 7326-75-2 [m.chemicalbook.com]

The Emergence of 3-(Propane-1-sulfonamido)benzoic Acid Derivatives as Potent P2Y14 Receptor Antagonists: A Technical Guide to the Mechanism of Action

Introduction

In the landscape of inflammatory disease therapeutics, the purinergic signaling system, particularly the P2Y family of receptors, has emerged as a critical nexus for intervention. Among these, the P2Y14 receptor (P2Y14R) has been identified as a key modulator of inflammatory processes, making it a promising target for a new class of anti-inflammatory agents.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of a novel class of compounds based on the 3-(propane-1-sulfonamido)benzoic acid scaffold. These derivatives have demonstrated potent antagonism of the P2Y14R and significant therapeutic potential in preclinical models of inflammatory diseases such as acute lung injury (ALI).[1][2] This document will serve as a resource for researchers, scientists, and drug development professionals, offering insights into the molecular interactions, signaling pathways, and experimental validation of this promising compound class.

The P2Y14 Receptor: A Key Player in Inflammation

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose. Its expression on immune cells implicates it in the orchestration of inflammatory responses. While the full spectrum of its physiological functions is still under investigation, its role in immune and inflammatory responses is increasingly well-documented.[1] The development of selective and high-affinity antagonists has been a critical step in elucidating the therapeutic potential of targeting P2Y14R. The lack of such tools had previously hindered progress in understanding the full scope of this receptor's involvement in pathophysiology.[1]

Mechanism of Action: Antagonism of the P2Y14 Receptor

The core mechanism of action for this compound derivatives is their function as potent and selective antagonists of the P2Y14 receptor. By binding to the receptor, these compounds block the downstream signaling cascade typically initiated by the binding of endogenous ligands like UDP-glucose.

A leading compound from this series, designated as 25l , has been shown to exhibit a remarkable inhibitory activity against P2Y14R with an IC50 of 5.6 ± 0.3 nM.[1][2] This potency surpasses that of the previously reported potent P2Y14R antagonist, PPTN.[1][2] The antagonistic action of compound 25l at the P2Y14R has been demonstrated to directly translate into a significant anti-inflammatory effect. In preclinical models, this is observed as a marked reduction in the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2]

The proposed signaling pathway and the inhibitory action of this compound derivatives are illustrated in the diagram below.

Figure 1: Proposed mechanism of P2Y14R antagonism.

Preclinical Validation in an Acute Lung Injury Model

The therapeutic potential of this compound class has been substantiated in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury (ALI).[1][2] ALI is characterized by an overwhelming inflammatory response in the lungs. Treatment with compound 25l in this model resulted in a significant alleviation of pulmonary inflammatory infiltration.[1] Furthermore, the levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the lung tissues were markedly reduced.[1][2] These findings provide direct pharmacological evidence supporting the hypothesis that inhibition of the P2Y14 receptor can effectively mitigate lung inflammation.[1]

| Parameter | Observation in LPS-induced ALI model treated with Compound 25l | Reference |

| Pulmonary Inflammatory Infiltration | Significantly alleviated | [1] |

| Pro-inflammatory Cytokine Levels (IL-1β, IL-6, TNF-α) | Significantly reduced | [1][2] |

Pharmacokinetic and Druggability Profile

A significant advantage of the this compound series, particularly compound 25l, is its improved pharmacokinetic properties and druggability compared to earlier P2Y14R antagonists like PPTN.[1][2] Compound 25l has demonstrated superior solubility and metabolic stability in both rat and human microsomes, which are critical attributes for a viable drug candidate.[1] These favorable characteristics suggest that this scaffold holds promise for the development of orally bioavailable drugs for inflammatory conditions.

Experimental Protocols

The validation of this compound derivatives as P2Y14R antagonists involves a series of in vitro and in vivo assays. The following outlines the key experimental workflows.

P2Y14 Receptor Antagonistic Activity Assay

-

Objective: To determine the in vitro potency (IC50) of the test compounds in inhibiting P2Y14R activation.

-

Methodology:

-

Cell Culture: Utilize a stable cell line overexpressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).

-

Assay Principle: A functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or changes in cyclic AMP (cAMP) levels. For P2Y14R, which couples to Gi, a common method is to measure the inhibition of forskolin-stimulated cAMP production.

-

Procedure: a. Plate the P2Y14R-expressing cells in a suitable microplate format. b. Pre-incubate the cells with varying concentrations of the test compound (e.g., compound 25l). c. Stimulate the cells with a known agonist of P2Y14R (e.g., UDP-glucose) in the presence of forskolin. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. The IC50 value is then calculated using a non-linear regression analysis.

-

In Vivo Model of Acute Lung Injury

-

Objective: To evaluate the in vivo efficacy of the test compounds in a relevant disease model.

-

Methodology:

-

Animal Model: Utilize a standard model of LPS-induced ALI in mice.

-

Procedure: a. Administer the test compound (e.g., compound 25l) to the mice via a suitable route (e.g., intraperitoneal or oral). b. After a predetermined time, induce lung injury by intratracheal or intranasal administration of LPS. c. At a specified time point post-LPS challenge, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Endpoints: a. Inflammatory Cell Infiltration: Perform cell counts and differentials on the BALF to quantify the influx of neutrophils and other inflammatory cells. b. Cytokine Analysis: Measure the levels of IL-1β, IL-6, and TNF-α in the BALF and lung tissue homogenates using ELISA or multiplex bead assays. c. Histopathology: Process lung tissue for histological examination to assess the degree of lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.

-

Figure 2: General experimental workflow for validation.

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in the pursuit of potent and selective P2Y14 receptor antagonists. The lead compound, 25l, has demonstrated exceptional potency, favorable pharmacokinetic properties, and robust in vivo efficacy in a preclinical model of acute lung injury. The mechanism of action, centered on the blockade of P2Y14R-mediated pro-inflammatory signaling, positions this compound class as a promising candidate for further development as a novel anti-inflammatory therapeutic.

Future research should focus on a more detailed characterization of the structure-activity relationship (SAR) within this series to potentially identify even more potent and selective antagonists. Furthermore, evaluation in other models of inflammatory disease is warranted to explore the full therapeutic potential of targeting the P2Y14 receptor with this novel chemical scaffold. The promising druggability of compound 25l makes it a strong candidate for progression into formal preclinical development and, ultimately, clinical trials.

References

- Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 290, 117588.

- Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.

Sources

The Emergence of 3-(Propane-1-sulfonamido)benzoic Acid Derivatives as Potent Anti-Inflammatory Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Frontier in Anti-Inflammatory Drug Discovery

The therapeutic landscape of inflammatory diseases is in constant evolution, driven by the need for more specific and effective treatments with fewer side effects. In this context, sulfonamides have long been recognized as a versatile scaffold in drug discovery, leading to a wide array of approved drugs for various conditions, including viral infections, cancer, and inflammatory diseases.[1][2] Similarly, benzoic acid derivatives have a rich history in medicinal chemistry, with their structural and electronic properties being readily tunable to interact with a diverse range of biological targets.[3]

This guide focuses on the burgeoning class of compounds that merge these two pharmacophores: 3-(propane-1-sulfonamido)benzoic acid derivatives . Recent research has illuminated their potential as highly potent and selective modulators of inflammatory pathways, particularly through the antagonism of the P2Y14 receptor (P2Y14R).[4][5][6] This document serves as a technical deep-dive into the synthesis, biological activity, and therapeutic promise of these derivatives, with a special emphasis on their role in mitigating acute lung injury (ALI).

The P2Y14 Receptor: A Key Target in Inflammation

The P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a critical player in various inflammatory and immune processes.[5][7] Activated by UDP-sugars, P2Y14R is highly expressed in immune cells and is implicated in the pathophysiology of several inflammatory conditions.[8][9] Its role in mediating inflammatory responses makes it an attractive therapeutic target for the development of novel anti-inflammatory drugs.[7] The development of potent and selective P2Y14R antagonists has been a key focus of recent research, with the goal of dampening excessive inflammation in diseases like acute lung injury.[5][6]

Synthesis of this compound Derivatives: A General Protocol

The synthesis of this compound derivatives can be achieved through a multi-step process. The following is a generalized protocol based on established synthetic methodologies for sulfonamides and benzoic acid derivatives.[10][11]

Experimental Protocol: Synthesis of a this compound Derivative

Step 1: Sulfonamide Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid in a suitable solvent such as pyridine or a mixture of an aqueous base (e.g., sodium bicarbonate solution) and an organic solvent (e.g., dichloromethane).

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0-5 °C). Slowly add propane-1-sulfonyl chloride dropwise to the stirred solution. The molar ratio of 3-aminobenzoic acid to propane-1-sulfonyl chloride should be approximately 1:1.1 to ensure complete reaction of the amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-aminobenzoic acid) is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Step 2: Derivatization of the Carboxylic Acid (Example: Amide Formation)

-

Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) or an activating agent like hexafluorophosphate azabenzotriazole tetra-methyl uranium (HATU).

-

Addition of Amine: To the activated carboxylic acid, add the desired primary or secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC. Upon completion, wash the reaction mixture with a dilute acid, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final this compound derivative.

Biological Activity and Therapeutic Potential in Acute Lung Injury

Recent studies have demonstrated that 3-sulfonamido benzoic acid derivatives are potent antagonists of the P2Y14 receptor, exhibiting significant anti-inflammatory activity.[5][6] A notable example is the compound designated as 25l , which emerged from a structure-activity relationship (SAR) study as a highly potent P2Y14R antagonist.[6]

In Vitro Activity

The antagonistic activity of these derivatives is typically evaluated in cell-based assays. A common method involves using a human embryonic kidney (HEK293) cell line stably expressing the human P2Y14 receptor.[12] The ability of the compounds to inhibit the UDP-glucose-stimulated response, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, is measured.[8][9]

Table 1: In Vitro Activity of Lead Compound 25l

| Compound | Target | Assay | IC50 (nM) |

| 25l | P2Y14R | cAMP inhibition in HEK293-hP2Y14R cells | 5.6 ± 0.3 |

Data sourced from Ma et al., 2025.[6]

In Vivo Efficacy in an Acute Lung Injury Model

The anti-inflammatory effects of this compound derivatives have been validated in preclinical animal models of acute lung injury (ALI). The lipopolysaccharide (LPS)-induced mouse model of ALI is a widely used and relevant model that mimics key features of human ALI, including neutrophil infiltration and a cytokine storm in the lungs.[1][2]

In a study investigating the effects of compound 25l, administration of the compound to LPS-challenged mice resulted in a significant reduction in the inflammatory response in lung tissues.[6] Specifically, there was a marked decrease in the levels of key pro-inflammatory cytokines.[6]

Table 2: In Vivo Anti-inflammatory Effects of Compound 25l in LPS-Induced ALI in Mice

| Treatment Group | IL-1β Levels (pg/mL) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

| Vehicle + Saline | Baseline | Baseline | Baseline |

| Vehicle + LPS | Significantly Increased | Significantly Increased | Significantly Increased |

| Compound 25l + LPS | Significantly Reduced vs. Vehicle + LPS | Significantly Reduced vs. Vehicle + LPS | Significantly Reduced vs. Vehicle + LPS |

Qualitative summary based on findings from Ma et al., 2025.[6]

Workflow for In Vivo Evaluation of this compound Derivatives in an ALI Model

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Development of an acute lung injury model for drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(Propane-1-sulfonamido)benzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(Propane-1-sulfonamido)benzoic acid (CAS No. 849409-82-1) is a molecule of significant interest, belonging to the sulfonamide class of compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, known for a wide array of biological activities.[2][3] The presence of both a carboxylic acid and a sulfonamide group imparts a unique electronic and structural profile, making it a valuable scaffold for developing targeted therapeutics, such as P2Y14R antagonists for inflammatory diseases.[1][4]

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As experimental spectra for this specific compound are not widely available in public databases, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This approach serves as a powerful tool for researchers in verifying synthetic products and understanding their structural nuances. The methodologies discussed herein are grounded in established analytical chemistry protocols, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and chemical research.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound combines a metasubstituted aromatic ring with a carboxylic acid and a propane-1-sulfonamide group. Each of these components will give rise to characteristic signals in various spectroscopic analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds containing acidic protons like carboxylic acids and sulfonamides, as it facilitates the observation of these exchangeable protons.[5][6]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 13.5 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7][8][9] |

| ~10.2 | Singlet | 1H | -SO₂NH- | The sulfonamide proton is also acidic and deshielded, typically appearing as a singlet. |

| ~7.9 - 8.1 | Multiplet | 2H | Ar-H | Protons ortho to the carboxylic acid group on the aromatic ring. |

| ~7.5 - 7.7 | Multiplet | 2H | Ar-H | The remaining two aromatic protons. The meta-substitution pattern will lead to complex splitting. |

| ~3.0 - 3.2 | Triplet | 2H | -SO₂CH₂- | The methylene group directly attached to the sulfonyl group is deshielded by the electron-withdrawing nature of the SO₂ group. |

| ~1.6 - 1.8 | Sextet | 2H | -CH₂CH₂CH₃ | The central methylene group of the propyl chain, split by the adjacent two methylene groups. |

| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl group of the propyl chain, appearing in the typical aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR is used.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[10][11][12] |

| ~140 | Ar-C | Aromatic carbon attached to the sulfonamide group. |

| ~132 | Ar-C | Aromatic carbon attached to the carboxylic acid group. |

| ~129 | Ar-CH | Aromatic methine carbons. |

| ~125 | Ar-CH | Aromatic methine carbons. |

| ~120 | Ar-CH | Aromatic methine carbons. |

| ~52 | -SO₂CH₂- | The methylene carbon attached to the sulfonyl group is deshielded. |

| ~22 | -CH₂CH₂CH₃ | The central methylene carbon of the propyl group. |

| ~11 | -CH₃ | The terminal methyl carbon of the propyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or equivalent for the given ¹H frequency) NMR spectrometer.

-

Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals.

-

Processing: Similar to ¹H NMR, the FID is processed. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid[7][13] |

| ~3300 | Medium | N-H stretch | Sulfonamide |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic (propyl group) |

| 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid[13][14] |

| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1340 and ~1160 | Strong | Asymmetric & Symmetric S=O stretch | Sulfonamide |

Experimental Workflow: FT-IR Spectroscopy (ATR)

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₃NO₄S) is 243.28 g/mol .[15][16] An exact mass measurement would confirm the elemental composition. Aromatic carboxylic acids generally show a prominent molecular ion peak.[8]

-

Key Fragmentation Patterns:

-

Loss of -OH (m/z = M - 17): A common fragmentation for carboxylic acids.

-

Loss of -COOH (m/z = M - 45): Another characteristic fragmentation of benzoic acid derivatives.

-

Loss of propyl group (C₃H₇, m/z = M - 43): Cleavage of the S-C bond.

-

Loss of SO₂ (m/z = M - 64): Fragmentation of the sulfonamide group.

-

McLafferty Rearrangement: While more common in aliphatic systems, rearrangements involving the propyl chain are possible.[8]

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC or LC.

-

Ionization: Electron Ionization (EI) is a common technique for generating fragments, while Electrospray Ionization (ESI) is a softer technique that would likely show a strong [M-H]⁻ peak in negative ion mode.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides a detailed, predicted spectroscopic profile based on established chemical principles and data from analogous compounds. The provided protocols outline the standard procedures for acquiring this data. For any researcher synthesizing or working with this compound, the data presented here serves as a benchmark for structural verification and purity assessment, ensuring the integrity of their scientific endeavors.

References

-

Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. [Link]

-

Analysis of sulfonamides. (2016, December 15). SlideShare. [Link]

-

Spectrophotometric Determinations of the Sulfonamides. (n.d.). Loyola eCommons. [Link]

- Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Prepar

-

Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

- 4 - Supporting Inform

-

NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.

- Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2180-2184.

-

Carboxylic acid NMR. (n.d.). Chemistry Pages. [Link]

- Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1"). (n.d.).

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. [Link]

-

1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.). ResearchGate. [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

-

3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide. (n.d.). PubChem. [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2015, May 22). SlideShare. [Link]

-

Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

-

Identification of Benzoic Acid by GC and Mass Spectrometry. (2025, August 4). ResearchGate. [Link]

-

Benzoic acid. (n.d.). NIST WebBook. [Link]

-

Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). International Journal of Advanced Research. [Link]

-

IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts. [Link]

Sources

- 1. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of sulfonamides | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. chemscene.com [chemscene.com]

- 16. This compound | 849409-82-1 [amp.chemicalbook.com]

An In-depth Technical Guide to the Discovery and Development of Novel Sulfonamide Compounds

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group has established itself as a cornerstone of medicinal chemistry.[1][2] Initially celebrated as the first class of widely effective antimicrobial agents, these synthetic compounds revolutionized medicine long before the advent of penicillin.[3][4][5] The simple yet versatile sulfonamide moiety, characterized by a sulfuryl group connected to an amine (-SO₂NH₂), has proven to be a privileged scaffold.[6] Its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its hydrolytic stability, and its electron-withdrawing nature—have allowed for its incorporation into a vast and diverse range of therapeutic agents.[6]

While the initial focus was on combating bacterial infections, the utility of sulfonamides has expanded dramatically over the decades.[7] Today, sulfonamide-containing drugs are indispensable in treating a multitude of conditions, including cancer, viral infections, inflammation, glaucoma, diabetes, and cardiovascular disorders.[1][2][3] This guide provides an in-depth exploration of the modern landscape of sulfonamide drug discovery, from fundamental mechanisms and synthetic innovations to strategic screening and the structure-activity relationships that drive the development of next-generation therapeutics.

I. The Mechanistic Versatility of Sulfonamides

The therapeutic success of sulfonamides stems from their ability to interact with a wide array of biological targets. This versatility is a direct result of the core structure's ability to be chemically modified, allowing for the fine-tuning of its binding properties.

A. The Classic Mechanism: Dihydropteroate Synthase Inhibition

The antibacterial action of sulfonamides is the archetypal example of their mechanism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[8][9] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Due to their striking structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[][11][12] By occupying the enzyme's active site, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately halts the production of essential nucleic acids (purines and pyrimidines), thereby arresting bacterial growth and replication.[] This bacteriostatic effect allows the host's immune system to eliminate the pathogen.[9][13]

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

B. Beyond Antibacterials: Targeting Key Enzymes and Pathways

The adaptability of the sulfonamide scaffold has enabled the design of inhibitors for numerous other critical enzymes:

-

Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation, fluid balance, and other physiological processes.[3][11][14] This activity is the basis for diuretics (e.g., hydrochlorothiazide), anti-glaucoma agents (e.g., acetazolamide), and even some anticancer drugs that target tumor-associated CA isoforms like CA-IX and CA-XII.[8][15]

-

Proteases: The sulfonamide group is a key feature in several protease inhibitors, including antiviral drugs targeting HIV protease and Hepatitis C virus (HCV) protease.[1]

-

Kinases: By modifying the core structure, researchers have developed sulfonamides that modulate kinase activity, such as those involved in the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for inflammatory responses.[1][2]

-

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors like Celecoxib, which contain a sulfonamide moiety, are important anti-inflammatory drugs that treat conditions like arthritis.[12]

II. Modern Synthetic Strategies for Sulfonamide Analogs

The creation of diverse sulfonamide libraries for screening is fundamental to the discovery process. While the classical approach remains relevant, modern chemistry has introduced more efficient, sustainable, and versatile methodologies.

A. Classical Synthesis: The Foundation

The most established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine.[16][17][18] This method is versatile and well-understood, forming the basis of many synthetic campaigns.

Caption: Comparison of classical and modern sulfonamide synthesis workflows.

B. Contemporary Synthetic Innovations

Modern organic synthesis offers several advantages over the classical approach, including milder reaction conditions, improved functional group tolerance, and greater efficiency.[19]

| Method | Key Reagents/Catalyst | Reaction Time | Key Advantages | Limitations |

| Classical Method | Sulfonyl chloride, Amine, Base | Several hours | Well-established, versatile substrate scope.[20][21] | Sulfonyl chlorides can be unstable; harsh conditions may be needed for their preparation.[19][21] |

| Flow Chemistry | Sulfonyl chloride, Amine | Minutes | Rapid, scalable, high degree of control, eco-friendly.[20] | Requires specialized equipment setup. |

| Sustainable Oxidative Chlorination | Thiol, Amine, NaDCC·2H₂O | 1 - 6 hours | Environmentally friendly (uses water/EtOH), mild conditions, simple workup.[20] | May not be suitable for all thiol substrates. |

| Metal-Free Oxidative Coupling | Thiols, Amines, I₂O₅ | Moderate | Avoids transition metals and hazardous peroxides.[6] | Yields can be moderate to good. |

| Pd-Catalyzed Coupling | Aryl iodides, DABSO (SO₂ surrogate), Amine | One-pot | Broad amine scope, avoids direct use of SO₂ gas.[22] | Requires a palladium catalyst. |

| C-N Cross-Coupling | Aryl Halides, Sulfonamides | Variable | Forms N-(hetero)aryl sulfonamides directly.[6] | Reduced nucleophilicity of sulfonamides can be a challenge.[6] |

Experimental Protocol 1: General Synthesis of a Novel Sulfonamide (Classical Method)

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane (DCM).[18]

-

Amine Addition: In a separate flask, dissolve the primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in the same anhydrous solvent.

-

Reaction Initiation: Slowly add the amine/base solution dropwise to the stirring sulfonyl chloride solution at 0 °C (ice bath). Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding dilute hydrochloric acid (1M HCl) to neutralize the excess base. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified using silica gel column chromatography to yield the final sulfonamide compound.[18]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

III. Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding how structural modifications to the sulfonamide scaffold affect biological activity is paramount for rational drug design. SAR studies guide the optimization of hit compounds into potent and selective drug candidates.[14][15][23]

Key SAR Principles for Sulfonamides:

-

Antibacterial Agents: For classic antibacterial activity, the para-amino group (-NH₂) is essential for mimicking PABA. This amine must be unsubstituted or have a substituent that can be cleaved in vivo to release the free amine.[24] The R¹ group on the sulfonamide nitrogen is highly variable and significantly influences the compound's pharmacokinetic properties and potency. Heterocyclic R¹ groups often lead to highly potent drugs (e.g., sulfamethoxazole).[3][24]

-

Non-Antibacterial Agents: When targeting other enzymes, the para-amino group is typically replaced.[24] For instance, in sulfonylurea antidiabetic agents, this position is substituted, and the sulfonamide is part of a larger sulfonylurea moiety.[24]

-

Lipophilicity and pKa: The nature of the R¹ and R² substituents dramatically alters the compound's lipophilicity and the pKa of the sulfonamide N-H bond. These properties are critical for cell permeability, protein binding, and overall pharmacokinetics.[23]

Caption: General workflow for sulfonamide drug discovery and screening.

Experimental Protocol 2: In Vitro HTS for Carbonic Anhydrase (CA) Inhibition

This protocol describes a common colorimetric assay to screen for inhibitors of a specific CA isoform (e.g., hCA II). The assay measures the enzyme's esterase activity using p-nitrophenyl acetate (pNPA) as a substrate.

-

Assay Plate Preparation: Using a liquid handling robot, dispense 1-2 µL of each test compound from the sulfonamide library (typically dissolved in DMSO) into the wells of a 384-well microplate. Include wells for positive controls (a known CA inhibitor like acetazolamide) and negative controls (DMSO only).

-

Enzyme Addition: Add a buffered solution containing the purified human carbonic anhydrase isoform (e.g., hCA II) to all wells. Allow the plate to incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows any potential inhibitors to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add the substrate, p-nitrophenyl acetate (pNPA), to all wells to start the enzymatic reaction. The final concentration of all reagents should be optimized for robust signal detection.

-

Signal Detection: The CA enzyme will hydrolyze pNPA to p-nitrophenol, which is a yellow-colored product. Measure the increase in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each test compound is determined by comparing its reaction rate to that of the negative (uninhibited) and positive (fully inhibited) controls.

-

Hit Identification: Compounds that exhibit inhibition above a predefined threshold (e.g., >50% at a 10 µM concentration) are identified as primary hits and are selected for further validation, including dose-response studies to determine their IC₅₀ values.

V. Future Perspectives and Challenges

The sulfonamide scaffold remains a highly relevant and promising platform in modern drug discovery. [1][2]Current research focuses on several key areas:

-

Targeting Resistance: Developing novel sulfonamides that can overcome bacterial resistance mechanisms.

-

Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., tumor-specific CAs) to minimize off-target effects and improve safety profiles. [1]* CNS-Acting Agents: Exploring the potential of sulfonamides to treat central nervous system (CNS) disorders, which presents challenges in crossing the blood-brain barrier. [7]* Green Chemistry: Continuing to develop and adopt more sustainable and environmentally friendly synthetic methods. [6] The journey of the sulfonamide from a simple antibacterial agent to a multifaceted therapeutic scaffold is a testament to the power of medicinal chemistry. By integrating innovative synthesis, rational design based on SAR, and high-throughput biological evaluation, researchers will continue to unlock the full potential of this remarkable chemical entity to address pressing medical challenges.

References

- Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. (URL: )

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )

- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (URL: )

- Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (URL: )

- Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. (URL: )

- Exploring Sulfonamides: Biological Activities and Structure-Activity Rel

- Exploring Sulfonamides: Biological Activities and Structure–Activity Rel

- A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem. (URL: )

- Sulfonamides: Historical Discovery Development (Structure-Activity Rel

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (URL: )

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchG

- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (URL: )

- Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydroptero

- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects - Science and Educ

- Structure–activity relationship (SAR)

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic

- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem. (URL: )

- A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides - Benchchem. (URL: )

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Public

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: )

- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (URL: )

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (URL: )

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed. (URL: )

- The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide - Benchchem. (URL: )

- Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG

- High-throughput screening: acceler

- High-Throughput Screening & Discovery | Southern Research. (URL: )

- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. (URL: )

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. study.com [study.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 14. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. frontiersrj.com [frontiersrj.com]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 23. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide to 3-(Propane-1-sulfonamido)benzoic acid: A Promising Scaffold for P2Y14 Receptor Antagonism

Abstract

This technical guide provides a comprehensive overview of 3-(Propane-1-sulfonamido)benzoic acid, a research chemical that has recently emerged as a foundational scaffold for the development of potent P2Y14 receptor (P2Y14R) antagonists. While this specific molecule's biological activity is still under primary investigation, its derivatives have demonstrated significant promise in preclinical models of inflammatory diseases, particularly acute lung injury. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, its biological context as a P2Y14R modulator, and essential safety and handling protocols.

Introduction: The Emergence of a Novel Scaffold

The quest for novel therapeutics targeting inflammatory pathways is a cornerstone of modern drug discovery. The P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a key player in various inflammatory cascades, making it an attractive target for intervention.[1] Recently, a series of 3-sulfonamido benzoic acid derivatives have been designed, synthesized, and evaluated as potent P2Y14R antagonists, demonstrating significant potential for the treatment of conditions such as acute lung injury.[1][2] At the core of this promising new class of compounds lies the parent molecule, this compound. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

This compound is an organic compound featuring a benzoic acid moiety substituted with a propanesulfonamide group at the meta-position. This unique combination of a carboxylic acid and a sulfonamide group bestows upon it specific physicochemical properties that are crucial for its biological interactions.

| Property | Value | Source |

| CAS Number | 849409-82-1 | [3] |

| Molecular Formula | C₁₀H₁₃NO₄S | [4] |

| Molecular Weight | 243.28 g/mol | [4] |

| Predicted Boiling Point | 427.4±47.0 °C | [4] |

| Predicted Density | 1.386±0.06 g/cm³ | [4] |

| Predicted pKa | 3.97±0.10 | [4] |

Synthesis Pathway: A Plausible Retrosynthetic Approach

Caption: Plausible synthetic route for this compound.

Proposed Experimental Protocol

Disclaimer: This is a theoretical protocol and should be optimized and validated in a laboratory setting.

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminobenzoic acid in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: To the solution, add a non-nucleophilic base, such as pyridine or triethylamine, to act as a proton scavenger.

-

Controlled Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath. Slowly add propane-1-sulfonyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Biological Context: Targeting the P2Y14 Receptor

The primary research interest in this compound stems from its role as a scaffold for P2Y14 receptor antagonists. The P2Y14 receptor is a Gi-coupled receptor that is activated by UDP-sugars.[1] Its activation is implicated in a range of inflammatory responses.

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, P2Y14R activation can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho/Rho kinase (ROCK) pathways, which are involved in cell proliferation, differentiation, and motility.

Caption: Simplified P2Y14 receptor signaling pathway.

Role in Acute Lung Injury

Recent groundbreaking research has highlighted the potential of targeting the P2Y14 receptor to mitigate acute lung injury (ALI). A derivative of this compound, designated as compound 25l , has been shown to be a highly potent P2Y14R antagonist with an IC₅₀ of 5.6 ± 0.3 nM.[1] In a lipopolysaccharide (LPS)-induced mouse model of ALI, this compound significantly reduced the inflammatory response in lung tissues and lowered the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This provides strong evidence that the 3-sulfonamido benzoic acid scaffold is a promising starting point for the development of anti-inflammatory drugs.

| Compound | IC₅₀ (nM) | Target | Reference |

| 25l (derivative) | 5.6 ± 0.3 | P2Y14R | [1] |

Experimental Protocols for Evaluation

For researchers working with this compound and its derivatives, a key aspect is the evaluation of their activity as P2Y14R antagonists. The following are standard in vitro assays that can be employed.

P2Y14 Receptor Binding Assay

This assay determines the affinity of the test compound for the P2Y14 receptor.

-

Principle: Competitive binding assay using a radiolabeled or fluorescently labeled known P2Y14R ligand.

-

Cell Line: HEK293 or CHO cells stably expressing the human P2Y14 receptor.

-

Procedure:

-

Incubate cell membranes expressing the P2Y14R with a fixed concentration of the labeled ligand.

-

Add varying concentrations of the test compound.

-

After incubation, separate the bound and free ligand.

-

Quantify the amount of bound labeled ligand.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

-

Functional Assay: cAMP Measurement

This assay measures the functional consequence of P2Y14R antagonism.

-

Principle: P2Y14R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect.

-

Cell Line: HEK293 or CHO cells stably expressing the human P2Y14 receptor.

-

Procedure:

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

-

Determine the IC₅₀ value of the antagonist in preventing the agonist-induced decrease in cAMP.

-

Caption: General workflow for the evaluation of this compound derivatives.

Safety and Handling

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash hands thoroughly after handling.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Disposal:

-